molecular formula C₁₉H₁₇N₃O₃ B1145416 (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb CAS No. 1370438-57-5

(1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb

Cat. No. B1145416
CAS RN: 1370438-57-5
M. Wt: 335.36
InChI Key:
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Description

(1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₇N₃O₃ and its molecular weight is 335.36. The purity is usually 95%.
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Scientific Research Applications

Quality Control in Pharmaceutical Synthesis

A key intermediate in the synthesis of tadalafil, a selective phosphodiesterase type-5 inhibitor, is (1R, 3R)-Cpe. A study developed a chiral high-performance liquid chromatography method for the simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-Cpe, highlighting its importance in ensuring the purity and efficacy of pharmaceutical compounds (Yu et al., 2012).

Drug Discovery and Development

The discovery of an orally bioavailable selective estrogen receptor downregulator (SERD), AZD9496, was facilitated by identifying a novel binding motif incorporating the (1R,3R)-tetrahydro-1H-pyrido[3,4-b]indole structure. This compound is under evaluation for treating advanced estrogen receptor-positive breast cancer, showcasing the chemical's role in developing new therapeutic agents (De savi et al., 2015).

Antidiabetic Research

The synthesis of tryptoline-3-carboxylic acid derivatives, related structurally to (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, has demonstrated potential antidiabetic activity. These compounds were tested in vivo on streptozotocin-induced diabetic rats, with one derivative showing potent antidiabetic effects, indicating the relevance of this chemical structure in antidiabetic drug development (Choudhary et al., 2011).

Catalysis Research

Palladacycles with indole cores, including structures related to (1R,3R)-tetrahydro-1H-pyrido[3,4-b]indole, have been synthesized and applied as catalysts in various chemical reactions. These complexes are efficient for the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the compound's utility in enhancing the efficiency and selectivity of catalytic processes (Singh et al., 2017).

Antiplasmodial Activity Against Malaria

β-Carboline derivatives, structurally related to (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, have been synthesized and evaluated for their antiplasmodial efficacy against murine malaria. This research provides insights into the compound's potential in developing new antimalarial drugs, with some derivatives showing significant activity in both in vitro and in vivo models (Gorki et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,​3R)​-1-​(1,​3-​Benzodioxol-​5-​yl)​-​2,​3,​4,​9-​tetrahydro-1H-​pyrido[3,​4-​b]​indole-​3-​carb involves the construction of the pyrido[3,4-b]indole ring system followed by the introduction of the benzodioxol moiety.", "Starting Materials": [ "2-methyl-1H-indole", "2-bromo-1-phenylethanone", "ethyl acetoacetate", "4-methoxyphenylacetic acid", "sodium hydride", "1,3-benzodioxole", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone by reacting 2-methyl-1H-indole with 2-bromo-1-phenylethanone in the presence of sodium hydride.", "Step 2: Synthesis of 2-(2-methyl-1H-indol-3-yl)-3-oxobutanoic acid ethyl ester by reacting 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone with ethyl acetoacetate in the presence of sodium hydride.", "Step 3: Synthesis of 2-(2-methyl-1H-indol-3-yl)-3-oxobutanoic acid by hydrolyzing 2-(2-methyl-1H-indol-3-yl)-3-oxobutanoic acid ethyl ester with hydrochloric acid.", "Step 4: Synthesis of 2-(2-methyl-1H-indol-3-yl)-3-hydroxybutanoic acid by reducing 2-(2-methyl-1H-indol-3-yl)-3-oxobutanoic acid with sodium borohydride.", "Step 5: Synthesis of (1R,3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid by cyclizing 2-(2-methyl-1H-indol-3-yl)-3-hydroxybutanoic acid with sodium hydroxide.", "Step 6: Synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid by reacting (1R,3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid with 1,3-benzodioxole in the presence of acetic anhydride.", "Step 7: Synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb by reducing (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid with sodium borohydride in methanol." ] }

CAS RN

1370438-57-5

Molecular Formula

C₁₉H₁₇N₃O₃

Molecular Weight

335.36

synonyms

Tadalafil Amide Impurity

Origin of Product

United States

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